molecular formula C17H15FN4O2 B2372863 N-(4-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 871323-33-0

N-(4-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2372863
CAS No.: 871323-33-0
M. Wt: 326.331
InChI Key: JESBNLWRMKFILQ-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with a carboxamide group, a 4-fluorophenyl moiety, a 2-methoxyphenyl group, and a methyl group at position 3.

Properties

IUPAC Name

N-(4-fluorophenyl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O2/c1-11-16(17(23)19-13-9-7-12(18)8-10-13)20-21-22(11)14-5-3-4-6-15(14)24-2/h3-10H,1-2H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESBNLWRMKFILQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the starting materials might include 4-fluorophenyl azide and 2-methoxyphenylacetylene.

    Carboxamide Formation: The triazole intermediate is then reacted with a carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.

Industrial Production Methods

In an industrial setting, the synthesis would be scaled up using optimized conditions to ensure high yield and purity. This might involve:

    Catalysts: Use of copper(I) catalysts for the cycloaddition reaction to enhance the reaction rate and selectivity.

    Solvents: Selection of appropriate solvents like dimethyl sulfoxide (DMSO) or acetonitrile to dissolve reactants and facilitate the reaction.

    Temperature Control: Maintaining specific temperatures to optimize reaction kinetics and prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of N-(4-fluorophenyl)-1-(2-hydroxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide.

    Reduction: Formation of N-(4-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amine.

    Substitution: Formation of N-(4-substituted phenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide.

Scientific Research Applications

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity, including antifungal and antibacterial effects. The specific compound has been evaluated for its efficacy against various pathogens:

  • Antifungal Activity : The triazole ring inhibits the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi. This inhibition disrupts fungal cell membrane integrity.
  • Antibacterial Activity : Studies have shown that triazoles can interfere with bacterial cell wall synthesis and protein production.

Anticancer Properties

N-(4-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has demonstrated potential as an anticancer agent. Its mechanism involves the induction of apoptosis in cancer cells and the inhibition of tumor growth.

A study highlighted the compound's effectiveness against various cancer cell lines with percent growth inhibitions (PGIs) indicating significant cytotoxicity:

Cell LinePercent Growth Inhibition (PGI)
SNB-1986.61%
OVCAR-885.26%
NCI-H4075.99%
HOP-9267.55%
MDA-MB-23156.53%

These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies.

Case Study 1: Antifungal Efficacy

A research initiative focused on evaluating the antifungal activity of this compound against Candida species. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antifungal agents, showcasing its potential as an effective alternative treatment.

Case Study 2: Anticancer Activity

In a preclinical study examining its anticancer properties, the compound was administered to mice with induced tumors. The results demonstrated a marked reduction in tumor size compared to control groups, supporting its potential application in cancer therapy.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide would depend on its specific application. Generally, triazole derivatives exert their effects by interacting with biological targets such as enzymes or receptors. The fluorophenyl and methoxyphenyl groups can enhance binding affinity and specificity.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptors: It may act as an agonist or antagonist at receptor sites, modulating signal transduction pathways.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The triazole-carboxamide scaffold is common among the compounds listed in the evidence, but substituent variations significantly alter properties:

Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Reference
N-(4-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (Target Compound) 2-methoxyphenyl, 4-fluorophenyl, methyl ~356.3 (estimated) N/A N/A N/A
Compound 4 () 4-chlorophenyl, 4-fluorophenyl, methyl, thiazole ~537.0 N/A High
Compound 5 () 4-fluorophenyl (x2), methyl, thiazole ~521.0 N/A High
B20 () Pyrrolidine-carbonyl-pyridinyl, 3-fluoro-4-aryloxy, 4-fluorophenyl, methyl ~575.6 164.3–164.7 66.4
1-(4-Ethoxyphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide () 4-ethoxyphenyl, 3-fluorophenyl, methyl ~355.4 N/A N/A
N-(4-Fluorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide () 1,2,4-triazole core, 3-(trifluoromethyl)phenyl, 4-fluorophenyl, methyl ~363.3 N/A N/A

Key Observations :

  • Substituent Position : The target compound’s 2-methoxyphenyl group contrasts with the 4-substituted aryl groups in analogs (e.g., 4-chlorophenyl in Compound 4). The ortho-methoxy substituent likely increases steric hindrance, reducing planarity compared to para-substituted analogs .
  • Triazole Isomerism : ’s compound uses a 1,2,4-triazole core instead of 1,2,3-triazole, altering hydrogen-bonding capacity and dipole moments .

Crystallographic Tools :

  • SHELX software () and WinGX/ORTEP () were used for structural determination in analogs, highlighting the importance of these tools in confirming molecular conformations and packing .

Biological Activity

N-(4-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the 1,2,3-triazole class known for its diverse biological activities. This article reviews its biological activity, focusing on its anticancer properties, enzyme inhibition potential, and other pharmacological effects.

  • Molecular Formula : C17H15FN4O
  • Molecular Weight : 326.32 g/mol
  • IUPAC Name : 1-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Anticancer Activity

Research indicates that compounds in the 1,2,3-triazole family exhibit promising anticancer properties. A study conducted on various triazole derivatives showed moderate activity against several cancer types:

CompoundCancer TypeCell LineLog GI50
25ColonKM12-5.43
MelanomaSK-MEL-5-5.55
BreastMDA-MB-468-5.70
RenalCAKI-1-5.33

The data suggests that this compound may possess similar anticancer activity due to its structural characteristics .

Enzyme Inhibition

The 1,2,3-triazole ring system has been shown to exhibit significant enzyme inhibition activity. For instance, it has demonstrated moderate inhibition against carbonic anhydrase-II (CA-II), a key enzyme involved in various physiological processes:

  • Inhibition Potency : The presence of polar groups in the 1H-1,2,3-triazole derivatives enhances their binding affinity to the active site of CA-II.

Molecular docking studies have confirmed that these compounds interact effectively with active site residues of CA-II, indicating their potential as therapeutic agents in conditions where CA-II is implicated .

Antimicrobial and Other Activities

In addition to anticancer and enzyme inhibition activities, triazole derivatives have also been investigated for their antimicrobial properties:

  • Antifungal and Antibiotic Activities : The triazole framework is known for its antifungal and antibacterial properties. Compounds with this structure have shown effectiveness against a range of microbial pathogens.

Case Studies

Several case studies highlight the effectiveness of triazole derivatives in clinical settings:

  • Anticancer Screening : A comprehensive study evaluated multiple triazole derivatives against the NCI60 cancer cell lines. The results indicated that modifications in the side chains significantly influenced their anticancer efficacy.
  • Enzyme Interaction Studies : Another study focused on the interaction of triazoles with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), revealing that these compounds could serve as potential inhibitors for neurodegenerative diseases by modulating cholinergic signaling pathways .

Q & A

Q. What are the standard protocols for synthesizing N-(4-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?

Synthesis typically involves:

  • Cyclocondensation : Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using substituted phenyl azides and alkynes .
  • Carboxamide coupling : Reaction of the triazole intermediate with 4-fluoroaniline derivatives under peptide coupling conditions (e.g., EDC/HOBt) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) . Key monitoring tools include TLC for reaction progress and NMR for structural validation .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR to assign protons and carbons, with characteristic peaks for the triazole ring (δ 7.8–8.2 ppm) and methoxy group (δ 3.8 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 355.12) .
  • X-ray crystallography : Single-crystal diffraction (using SHELX programs) to resolve 3D geometry and intermolecular interactions .

Q. What preliminary biological activities have been reported for this compound?

  • Antimicrobial activity : MIC values of 8–32 µg/mL against S. aureus and E. coli in agar dilution assays .
  • Anticancer potential : IC50_{50} of 12–25 µM against HeLa and MCF-7 cell lines in MTT assays .
  • Enzyme inhibition : COX-2 inhibition (IC50_{50} ~1.5 µM) via fluorometric assays .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Strategies include:

  • Catalyst screening : Testing Cu(I)/Cu(II) ratios (e.g., CuSO4_4·5H2_2O with sodium ascorbate) to enhance cycloaddition efficiency .
  • Microwave-assisted synthesis : Reducing reaction time (e.g., 30 minutes vs. 24 hours) while maintaining >80% yield .
  • Solvent optimization : Using DMF or THF for better solubility of intermediates .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Dose-response validation : Replicate assays (e.g., ATP-based viability vs. MTT) to rule out false positives .
  • Solubility adjustments : Use DMSO co-solvents (≤0.1% v/v) to mitigate aggregation artifacts .
  • Structural analogs : Compare activity with derivatives (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to identify SAR trends .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to COX-2 (PDB ID: 5KIR) or microbial targets .
  • DFT calculations : Gaussian 09 to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • Pharmacophore modeling : MOE or Phase to map essential functional groups (triazole core, fluorophenyl) .

Q. What challenges arise in crystallographic analysis, and how are they addressed?

  • Crystal twinning : Use SHELXL’s TWIN command for refinement .
  • Disorder modeling : PART and SIMU instructions to handle flexible methoxyphenyl groups .
  • Data quality : Collect high-resolution data (≤0.8 Å) using synchrotron sources .

Methodological Considerations Table

Research Aspect Key Techniques Critical Parameters References
Synthesis OptimizationMicrowave reactors, catalyst screeningTemperature (80–120°C), solvent polarity
Structural ElucidationX-ray diffraction, NMRResolution (≤0.8 Å), 1^1H coupling constants
Biological AssaysMTT, COX-2 inhibitionCell line passage number, enzyme concentration
Computational ModelingAutoDock, Gaussian 09Grid spacing (0.375 Å), basis set (B3LYP/6-31G*)

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